AG-221 (Enasidenib)
AG-221 (Enasidenib)
Enasidenib is a oral potent, selective, reversible inhibitor of mutant IDH2.Target: IDH2in vitro: Enasidenib is a potent and selective IDH2 inhibitor with potential anticancer activity (IDH2 = Isocitrate dehydrogenase 2). The mutations of IDH2 present in certain cancer cells result in a new ability of the enzyme to catalyze the NAPH-dependent reduction of α-ketoglutarate to R(-)-2-hydroxyglutarate (2HG). The production of 2HG is believed to contribute to the formation and progression of cancer . The inhibition of mutant IDH2 and its neoactivity is therefore a potential therapeutic treatment for cancer.in vivo: AG-221 is able to potently reduce 2HG found in the bone marrow, plasma and urine of engrafted mice. In an updated analysis of a dose-ecalation phase I trial that now includes 73 patients with advanced hematologic cancer, AG-221 was well tolerated and achieved more than 90% inhibition of its target (ie, 2-HG [2-hydroxyglutarate]) in patients with an IDH2mutation.
Brand Name:
Vulcanchem
CAS No.:
1446502-11-9
VCID:
VC0002992
InChI:
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
SMILES:
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Molecular Formula:
C₁₉H₁₇F₆N₇O
Molecular Weight:
473.38
AG-221 (Enasidenib)
CAS No.: 1446502-11-9
Inhibitors
VCID: VC0002992
Molecular Formula: C₁₉H₁₇F₆N₇O
Molecular Weight: 473.38
CAS No. | 1446502-11-9 |
---|---|
Product Name | AG-221 (Enasidenib) |
Molecular Formula | C₁₉H₁₇F₆N₇O |
Molecular Weight | 473.38 |
IUPAC Name | 2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol |
Standard InChI | InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) |
Standard InChIKey | DYLUUSLLRIQKOE-UHFFFAOYSA-N |
SMILES | CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |
Appearance | Solid powder |
Description | Enasidenib is a oral potent, selective, reversible inhibitor of mutant IDH2.Target: IDH2in vitro: Enasidenib is a potent and selective IDH2 inhibitor with potential anticancer activity (IDH2 = Isocitrate dehydrogenase 2). The mutations of IDH2 present in certain cancer cells result in a new ability of the enzyme to catalyze the NAPH-dependent reduction of α-ketoglutarate to R(-)-2-hydroxyglutarate (2HG). The production of 2HG is believed to contribute to the formation and progression of cancer . The inhibition of mutant IDH2 and its neoactivity is therefore a potential therapeutic treatment for cancer.in vivo: AG-221 is able to potently reduce 2HG found in the bone marrow, plasma and urine of engrafted mice. In an updated analysis of a dose-ecalation phase I trial that now includes 73 patients with advanced hematologic cancer, AG-221 was well tolerated and achieved more than 90% inhibition of its target (ie, 2-HG [2-hydroxyglutarate]) in patients with an IDH2mutation. |
Synonyms | 2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol |
Reference | [1]. Stein EM, et al: AG-221, an oral, selective, first-in-class, potent inhibitor of the IDH2 mutant metabolic enzyme, induces durable remissions in a phase I study in patients withIDH2 mutation positive advanced hematologic malignancies. 2014 ASH Annual Meeting. Abstract 115. Presented December 7, 2014. |
PubChem Compound | 89683805 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume